molecular formula C26H20FN3O3S B2730606 2-Amino-6-(4-fluorobenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893293-63-5

2-Amino-6-(4-fluorobenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2730606
CAS RN: 893293-63-5
M. Wt: 473.52
InChI Key: OAWCDWTUFAFPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(4-fluorobenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C26H20FN3O3S and its molecular weight is 473.52. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-(4-fluorobenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-(4-fluorobenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

Disposition and Metabolism of SB-649868

A study investigated the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, highlighting the importance of understanding the pharmacokinetic profiles of novel compounds. This type of research is crucial for developing medications with optimal efficacy and safety profiles, avoiding adverse effects while maximizing therapeutic benefits (Renzulli et al., 2011).

Environmental and Occupational Health

Exposure to Nitrotoluenes

Research focusing on the exposure of workers to nitrotoluenes, a group of chemicals used in the chemical industry, emphasizes the importance of monitoring and managing occupational health risks. The study of metabolites in workers exposed to these compounds is essential for developing safety standards and protective measures in the workplace (Jones et al., 2005).

Neuropharmacology

Gamma-Aminobutyric Acid (GABA) Neuropharmacological Investigations

Investigations into the effects of gases like nitrogen and argon on narcosis and their interactions with GABA receptors provide insights into the complex mechanisms of anesthetic action and narcotic potency. This research can contribute to the development of safer anesthetic agents and a deeper understanding of neuropharmacology (Abraini et al., 2003).

properties

IUPAC Name

2-amino-6-[(4-fluorophenyl)methyl]-4-(3-methylphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S/c1-16-5-4-6-18(13-16)23-21(14-28)26(29)33-24-20-7-2-3-8-22(20)30(34(31,32)25(23)24)15-17-9-11-19(27)12-10-17/h2-13,23H,15,29H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWCDWTUFAFPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=C(C=C5)F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(4-fluorobenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

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